Cas no 2137029-30-0 ((6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine)

(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine structure
2137029-30-0 structure
Product name:(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine
CAS No:2137029-30-0
MF:C13H22N2O2
MW:238.325983524323
CID:5992851
PubChem ID:165477938

(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine Chemical and Physical Properties

Names and Identifiers

    • (6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine
    • 4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
    • EN300-1085021
    • 2137769-76-5
    • EN300-768572
    • (6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
    • 2137029-30-0
    • Inchi: 1S/C13H22N2O2/c14-11-3-5-13(6-4-11)9-15(7-8-17-13)12(16)10-1-2-10/h10-11H,1-9,14H2
    • InChI Key: NTMLLMWBMORJBV-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C2CC2)=O)CC21CCC(CC2)N

Computed Properties

  • Exact Mass: 238.168127949g/mol
  • Monoisotopic Mass: 238.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 55.6Ų

(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1085021-1.0g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0
1.0g
$1742.0 2023-07-10
Enamine
EN300-1085021-10.0g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0
10.0g
$7497.0 2023-07-10
Enamine
EN300-1085021-0.25g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
0.25g
$1604.0 2023-10-27
Enamine
EN300-1085021-1g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
1g
$1742.0 2023-10-27
Enamine
EN300-1085021-2.5g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
2.5g
$3417.0 2023-10-27
Enamine
EN300-1085021-0.1g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
0.1g
$1533.0 2023-10-27
Enamine
EN300-1085021-5.0g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0
5.0g
$5056.0 2023-07-10
Enamine
EN300-1085021-0.05g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
0.05g
$1464.0 2023-10-27
Enamine
EN300-1085021-5g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
5g
$5056.0 2023-10-27
Enamine
EN300-1085021-10g
(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137029-30-0 95%
10g
$7497.0 2023-10-27

(6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine Related Literature

Additional information on (6r,9r)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine

Compound Introduction: (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine (CAS No. 2137029-30-0)

The compound (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine, identified by its CAS number 2137029-30-0, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This spirocyclic amine derivative features a complex architecture that includes both oxygen and nitrogen heterocycles, making it a subject of great interest for medicinal chemists and biologists exploring novel therapeutic avenues.

At the core of this compound's structure lies a spirocyclic framework, which is a key feature in the design of biologically active molecules. The spirocyclic core, consisting of two fused rings connected at a single atom, often imparts unique conformational rigidity and stability to the molecule. This rigidity can be crucial for achieving high binding affinity to biological targets, such as enzymes or receptors. In the case of (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine, the presence of both an oxygen and a nitrogen atom in the spirocycle introduces additional layers of complexity and functionality.

The substitution pattern on the spirocycle is equally important. The 4-cyclopropanecarbonyl group at the 4-position introduces a bulky, electron-withdrawing moiety that can influence both the electronic properties and the spatial orientation of the molecule. This group may serve as a critical pharmacophore, interacting with specific residues in the binding pocket of a target protein. Furthermore, the amine functionality at the 9-position provides a site for further derivatization or interaction with other molecular components.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Molecular modeling studies on (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine suggest that its unique three-dimensional structure could make it an effective inhibitor of various enzymatic pathways. For instance, preliminary docking simulations have indicated potential interactions with enzymes involved in metabolic disorders or inflammatory responses.

The stereochemistry of this compound is another critical aspect. The (6R,9R) configuration specifies the absolute configuration at two chiral centers, which is often essential for biological activity. In many cases, even small changes in stereochemistry can lead to significant differences in potency and selectivity. The precise stereochemical arrangement in (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine may contribute to its unique pharmacological profile and could be a key factor in its development as a lead compound for drug discovery.

In parallel with computational studies, experimental investigations have also provided valuable insights into the properties of this compound. NMR spectroscopy has been instrumental in confirming its structural integrity and stereochemical purity. Additionally, X-ray crystallography has been used to determine its three-dimensional structure at high resolution, providing further confirmation of its predicted binding modes.

The synthesis of such complex molecules presents significant challenges but also opportunities for innovation in synthetic chemistry. The development of efficient synthetic routes to (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4-azaspiro5.5undecan-9-amine has been a focus of recent research efforts. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing spirocyclic frameworks efficiently and selectively. These methods have allowed chemists to access previously inaccessible scaffolds with remarkable precision.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and biotechnology as well. For example, spirocyclic compounds have been explored as components in liquid crystals and organic light-emitting diodes (OLEDs) due to their ability to self-assemble into ordered structures.

The growing interest in heterocyclic compounds like those found in (6R,9R)-4-cyclopropanecarbonyl-1-oxa-4 azaspiro5 .5 undecan - 9 - amine underscores their importance as building blocks for innovative chemical synthesis and drug discovery efforts worldwide.

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